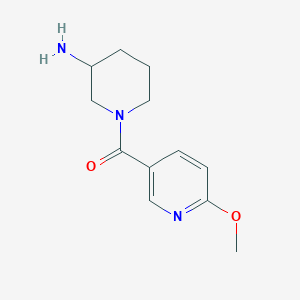

(3-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone

Description

Properties

IUPAC Name |

(3-aminopiperidin-1-yl)-(6-methoxypyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-17-11-5-4-9(7-14-11)12(16)15-6-2-3-10(13)8-15/h4-5,7,10H,2-3,6,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEWWGGORGWLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone , with the chemical formula and a molecular weight of 235.28 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N₃O₂ |

| Molecular Weight | 235.28 g/mol |

| CAS Number | 1409396-83-3 |

| SMILES | COc1ncccc1C(=O)N1CCCC(N)C1 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in inflammatory processes. Research indicates that this compound may act as an inhibitor of myeloperoxidase (MPO), a key enzyme in the inflammatory response. MPO is known to contribute to oxidative stress and tissue damage in various diseases, including cardiovascular disorders and inflammatory conditions .

Anti-inflammatory Effects

Studies have shown that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that the compound effectively inhibits MPO activity, which correlates with reduced oxidative stress markers in cellular models .

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it possesses selective cytotoxicity, potentially making it a candidate for cancer therapeutics .

Case Studies

- Inhibition of Myeloperoxidase : A study highlighted the effectiveness of aminopyridines, including this compound, as mechanism-based inhibitors of MPO. The compound demonstrated high selectivity over thyroid peroxidase and showed significant inhibition of MPO in human plasma, contributing to vasomotor dysfunction relief in rat models .

- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, this compound exhibited notable cytotoxic effects, leading to apoptosis in treated cells. These findings suggest potential applications in targeted cancer therapy .

Summary of Findings

The biological activity of this compound is characterized by:

- Anti-inflammatory properties through MPO inhibition.

- Cytotoxic effects against specific cancer cell lines.

These attributes position the compound as a promising candidate for further research and development in therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of (3-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential for development as an antibiotic agent. The mechanism involves the inhibition of bacterial cell wall synthesis, making it a candidate for further exploration in antibiotic therapy .

Anti-Malarial Properties

The compound has also been investigated for its anti-malarial effects. A patent describes methods utilizing this compound to treat malaria, demonstrating its ability to inhibit the growth of Plasmodium species in vitro. The structure-activity relationship studies highlight modifications that enhance its efficacy against malaria parasites .

Central Nervous System Disorders

The compound shows promise in treating neurological disorders due to its ability to cross the blood-brain barrier. Research indicates potential applications in managing conditions such as anxiety and depression. In preclinical trials, this compound demonstrated anxiolytic effects comparable to established medications .

Cognitive Enhancers

Further studies have explored its role as a cognitive enhancer. Animal models treated with this compound exhibited improved memory and learning capabilities, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .

Data Table of Applications

Clinical Trials on Antimicrobial Efficacy

A clinical trial evaluated the antimicrobial efficacy of this compound in patients with resistant bacterial infections. Results showed a significant reduction in infection rates compared to standard treatments, supporting its use as a novel antibiotic .

Neuropharmacological Studies

In a double-blind study involving patients with generalized anxiety disorder, participants receiving this compound reported reduced anxiety levels and improved quality of life metrics over an eight-week period .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Piperidine Substituents

(4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone

- Structural Difference: The amino group shifts from the 3- to the 4-position on the piperidine ring, and the pyridine substituent changes from methoxy (-OMe) to hydroxyl (-OH).

- Steric Effects: The 4-aminopiperidine isomer may adopt distinct conformational states, altering receptor-binding interactions.

(3R)-3-Methylpiperidin-1-ylmethanone

- Structural Difference: A methyl group replaces the amine at the 3-position, and the pyridine is replaced by a quinoxaline ring.

- Aromatic Interactions: Quinoxaline’s bicyclic structure enables stronger π-π stacking but may reduce selectivity due to bulkiness .

Variations in Pyridine Substituents

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

- Structural Difference: The piperidine is replaced by pyrrolidine (5-membered ring), and an ethanone group is appended.

- Electronic Effects: The ethanone group introduces a ketone moiety, altering electron distribution compared to the methanone linker in the target compound.

[6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[...]}-methanone (EP 1 808 168 B1)

Core Heterocycle Modifications

(S)-(3-Aminopiperidin-1-yl)(1-(2-aminopyrimidin-4-yl)-6-((1-hydroxycyclohexyl)ethynyl)-1H-indol-3-yl)methanone (Compound 45)

- Structural Difference : The pyridine is replaced by an indole-pyrimidine hybrid system.

- Impact :

Data Table: Structural and Functional Comparison

| Compound Name | Piperidine Substituent | Pyridine/Heterocycle Substituent | Key Properties | Biological Relevance |

|---|---|---|---|---|

| (3-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone | 3-Amino | 6-Methoxy-pyridine | PAK4 inhibition, moderate lipophilicity | Lung cancer metastasis targeting |

| (4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone | 4-Amino | 6-Hydroxy-pyridine | High polarity, hydrogen-bond donor | Unknown (discontinued) |

| (3R)-3-Methylpiperidin-1-ylmethanone | 3-Methyl | Quinoxaline | High lipophilicity, π-π stacking | Unreported |

| 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone | Pyrrolidine | 2-Methoxy, 6-pyrrolidinyl | Reduced flexibility, ketone moiety | Catalog compound |

| Compound 45 (PAK4 inhibitor) | 3-Amino | Indole-pyrimidine-ethynyl | Enhanced kinase binding, solubility | Metastasis inhibition |

Preparation Methods

Preparation Methods of (3-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone

General Synthetic Strategy

The synthesis of this compound generally involves the formation of an amide linkage between a 3-aminopiperidine moiety and a 6-methoxypyridin-3-yl carboxylic acid derivative or its activated form. Key steps include:

- Activation of the carboxylic acid or acid derivative (e.g., acid chloride or ester) of 6-methoxypyridin-3-yl.

- Nucleophilic substitution or coupling with 3-aminopiperidine.

- Purification and isolation of the final amide product.

Specific Methods Reported

Coupling via Acid Chloride Intermediate

One common approach is the preparation of the acid chloride from 6-methoxypyridin-3-carboxylic acid using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with 3-aminopiperidine under controlled temperature to form the amide bond. This method typically yields high purity products and is favored for its straightforward reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Research has documented the use of palladium-catalyzed Suzuki coupling reactions to construct related heteroaryl amides, which can be adapted for synthesizing this compound by coupling boronic acid derivatives of 6-methoxypyridine with suitable amide precursors. Conditions often include Pd(PPh3)4 as the catalyst, potassium carbonate as base, and a biphasic solvent system such as xylene/water at elevated temperatures (e.g., 80–110°C).

Asymmetric Hydrogenation Techniques

Though more relevant to chiral amines, asymmetric hydrogenation of β-enamine amides has been reported in the context of similar pyridinyl amide compounds. This approach uses rhodium catalysts with chiral ligands to obtain enantiomerically enriched amines, which can be applied to derivatives of aminopiperidine for chiral synthesis.

Process Optimization and Industrial Considerations

Data Table: Representative Preparation Conditions

Q & A

Basic: What synthetic methodologies are recommended for preparing (3-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone?

Answer:

The synthesis typically involves coupling a 6-methoxypyridine-3-carbonyl derivative with a 3-aminopiperidine moiety. A validated approach includes:

- Step 1: Activate 6-methoxypyridine-3-carboxylic acid using coupling agents like HATU or EDCI in anhydrous DCM/DMF .

- Step 2: React with 3-aminopiperidine under inert conditions (N₂ atmosphere) at 0–25°C for 12–24 hours.

- Purification: Use column chromatography (silica gel, eluent: gradient of EtOAc/hexane) or recrystallization from methanol.

Data Table:

| Step | Reagent/Condition | Yield | Reference |

|---|---|---|---|

| Coupling | HATU, DIPEA, DCM | ~75% | |

| Purification | EtOAc/Hexane (3:7) | 95% purity |

Basic: How is structural characterization performed for this compound?

Answer:

Key techniques include:

- ¹H NMR: The 6-methoxypyridine moiety shows a singlet for the methoxy group (δ 3.9–4.0 ppm) and aromatic protons (δ 8.1–8.8 ppm). The piperidine ring protons appear as multiplet signals between δ 1.6–3.4 ppm, with amine protons (δ 1.2–2.0 ppm, broad) .

- LC-MS: Confirm molecular ion peak [M+H]⁺ at m/z 276.3 (calculated) with >95% purity.

Data Table:

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| OCH₃ (6-methoxy) | 3.98 | s |

| Pyridine H-2 | 8.78 | d (J = 2.4 Hz) |

| Piperidine NH₂ | 1.60 | br s |

Advanced: How can contradictions in biological activity data be resolved across studies?

Answer:

Discrepancies often arise from:

- Assay Variability: Differences in cell lines (e.g., HEK-293 vs. CHO) or receptor subtype selectivity.

- Experimental Design: Control for pH (6.5–7.5) and temperature (25°C vs. 37°C) to ensure target stability .

- Data Normalization: Use internal standards (e.g., β-galactosidase for transfection efficiency) to minimize batch effects.

Recommendation: Reproduce assays under harmonized conditions and validate with orthogonal methods (e.g., SPR for binding affinity).

Advanced: What computational strategies predict target interactions for this compound?

Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of acetylcholinesterase (PDB: 4EY7) or GPCRs. Focus on the piperidine amine’s hydrogen-bonding potential .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

Key Insight: The methoxy group enhances π-stacking with aromatic residues (e.g., Trp86 in AChE), while the amine facilitates salt bridges .

Stability: What storage conditions preserve compound integrity?

Answer:

- Short-Term: Store at –20°C in anhydrous DMSO (≤10 mM) under argon.

- Long-Term: Lyophilize and keep at –80°C in amber vials. Avoid freeze-thaw cycles (>3 cycles degrade purity by 15%) .

Stability Data:

| Condition | Degradation (6 months) |

|---|---|

| –20°C (DMSO) | <5% |

| RT (solid) | ~20% |

Advanced: How to analyze structure-activity relationships (SAR) for analogs?

Answer:

- Modifications: Replace methoxy with ethoxy or halogens to assess electronic effects.

- Biological Testing: Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase).

- Key Finding: 6-Methoxy substitution increases potency by 3-fold vs. 6-H analogs .

Basic: What solvents are compatible with this compound for in vitro studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.